1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride
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Overview
Description
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperazine ring with a pyrazinoindazole core, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have also been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific functional groups introduced or modified during the process.
Scientific Research Applications
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride can be compared with other similar compounds, such as:
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives: These compounds also exhibit acetylcholinesterase inhibitory activity and are used in the treatment of neurological disorders.
2-Substituted chiral piperazines: These derivatives are synthesized via aza-Michael addition and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the versatility it offers in various scientific and industrial applications.
Properties
IUPAC Name |
1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACXQRSYYLVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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